molecular formula C15H12BrFN2O4 B5163211 3-bromo-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide

3-bromo-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide

Cat. No. B5163211
M. Wt: 383.17 g/mol
InChI Key: NYOMHKURZLZAPQ-UHFFFAOYSA-N
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Description

3-bromo-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide is not well understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in cancer cell proliferation, leading to cell death. Further studies are required to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
3-bromo-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of enzymes involved in cancer cell proliferation. In vivo studies have shown that this compound has low toxicity and can be administered safely to animals.

Advantages and Limitations for Lab Experiments

The advantages of using 3-bromo-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide in lab experiments include its high yield and purity, low toxicity, and potential applications in various fields. However, its limitations include the lack of understanding of its mechanism of action and the need for further studies to evaluate its safety and efficacy in humans.

Future Directions

There are several future directions for the research on 3-bromo-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide. One direction is to further investigate its mechanism of action and identify the enzymes that it targets. Another direction is to evaluate its potential applications in drug discovery and development. Additionally, studies are needed to evaluate its safety and efficacy in humans and to determine the optimal dosage and administration route. Finally, the synthesis of novel derivatives of this compound with improved properties is an area of interest for future research.
Conclusion:
In conclusion, 3-bromo-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are required to fully understand the potential of this compound and its derivatives in various fields.

Synthesis Methods

The synthesis of 3-bromo-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide has been reported in the literature using different methods. One of the most common methods involves the reaction of 4-fluoro-3-nitroaniline with 3-bromo-4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the desired compound in high yield and purity.

Scientific Research Applications

3-bromo-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been evaluated for its anticancer activity and has shown promising results in inhibiting the growth of cancer cells. In materials science, it has been used as a building block for the synthesis of novel materials with interesting properties. In organic synthesis, it has been used as a starting material for the synthesis of various biologically active compounds.

properties

IUPAC Name

3-bromo-4-ethoxy-N-(4-fluoro-3-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFN2O4/c1-2-23-14-6-3-9(7-11(14)16)15(20)18-10-4-5-12(17)13(8-10)19(21)22/h3-8H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOMHKURZLZAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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